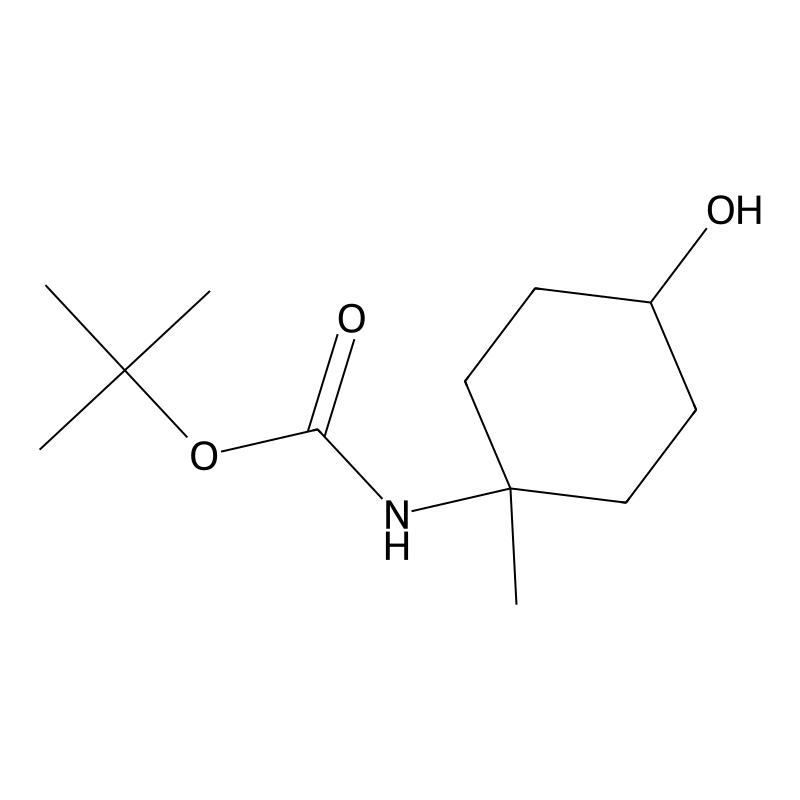

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in V1A Receptor Antagonist Synthesis

Scientific Field: Pharmacology

Summary of the Application: The compound is used in the preparation of an orally bioavailable and selective V1A receptor antagonist. V1A receptors are a type of vasopressin receptor that are a part of the G protein-coupled receptors (GPCRs) family. They play a key role in vasoconstriction, platelet aggregation, and release of factor VIII and von Willebrand factor. Antagonists of this receptor have potential therapeutic uses in the treatment of cardiovascular diseases.

Methods of Application: While the exact methods of application are not specified, the general process involves using the compound as a building block in the chemical synthesis of the V1A receptor antagonist. This typically involves reactions under controlled conditions to form the desired compound.

Results or Outcomes: The outcome of this application is the production of a V1A receptor antagonist that is orally bioavailable and selective. This means that the antagonist can be taken orally and will selectively bind to V1A receptors, potentially providing therapeutic benefits in the treatment of cardiovascular diseases.

Application in Pyrazolo[3,4-d]pyrimidines Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: The compound is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidines are compounds that potentially act as anti-inflammatory and antitumor agents

Methods of Application: The exact methods of application are not specified, but the general process involves using the compound as a reagent in the chemical synthesis of pyrazolo[3,4-d]pyrimidines. This typically involves reactions under controlled conditions to form the desired compound.

Results or Outcomes: The outcome of this application is the production of pyrazolo[3,4-d]pyrimidines that potentially act as anti-inflammatory and antitumor agents

Application in Cariprazine Synthesis

Summary of the Application: The compound is used as an intermediate for the synthesis of cariprazine, a novel antipsychotic acting on dopamine D3/D2 receptors.

Methods of Application: The exact methods of application are not specified, but the general process involves using the compound as an intermediate in the chemical synthesis of cariprazine. This typically involves reactions under controlled conditions to form the desired compound.

Results or Outcomes: The outcome of this application is the production of cariprazine, a novel antipsychotic acting on dopamine D3/D2 receptors.

Application in Palladium-Catalyzed Synthesis

Summary of the Application: The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines. N-Boc-protected anilines are important intermediates in the synthesis of a variety of organic compounds.

Methods of Application: The exact methods of application are not specified, but the general process involves using the compound as a reagent in the palladium-catalyzed synthesis of N-Boc-protected anilines. This typically involves reactions under controlled conditions to form the desired compound.

Results or Outcomes: The outcome of this application is the production of N-Boc-protected anilines, which are important intermediates in the synthesis of a variety of organic compounds.

Application in Tetrasubstituted Pyrroles Synthesis

Summary of the Application: The compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position. Tetrasubstituted pyrroles are important structures in medicinal chemistry due to their wide range of biological activities.

Methods of Application: The exact methods of application are not specified, but the general process involves using the compound as a reagent in the synthesis of tetrasubstituted pyrroles. This typically involves reactions under controlled conditions to form the desired compound.

Results or Outcomes: The outcome of this application is the production of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position. These compounds have a wide range of biological activities and are important in medicinal chemistry.

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a chemical compound with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol. Its structure features a tert-butyl group attached to a carbamate functional group, which is further connected to a cyclohexanol derivative. This compound is identified by the CAS number 792913-83-8 and is known for its potential applications in various fields, including pharmaceuticals and agrochemicals .

There is no documented information regarding a specific mechanism of action for tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate.

As with any unknown compound, it is advisable to handle tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate with caution. Specific safety data is not available, but potential hazards based on its functional groups include:

- Mild irritant: The carbamate group can have mild irritant properties to skin and eyes.

- Combustible: The organic components of the molecule suggest some degree of flammability.

The reactivity of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate can be attributed to its functional groups. It can undergo hydrolysis in aqueous environments, leading to the release of the corresponding amine and alcohol. Additionally, it may participate in nucleophilic substitution reactions due to the presence of the carbamate moiety. The predicted boiling point is approximately 339.9 °C, indicating stability under moderate heating conditions .

The synthesis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate typically involves the reaction of 4-hydroxy-1-methylcyclohexylamine with tert-butyl chloroformate under controlled conditions. This method allows for the formation of the carbamate linkage while ensuring that the tert-butyl group is effectively incorporated into the structure. Alternative methods may include variations in reaction conditions or the use of different coupling agents .

This compound has potential applications in:

- Pharmaceuticals: As a building block for drug synthesis due to its bioactive properties.

- Agrochemicals: In formulations aimed at pest control or plant growth regulation.

- Research: As a reference standard in analytical chemistry and material science studies .

Interaction studies involving tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate are essential for understanding its biological implications. Preliminary assessments suggest that it may interact with certain enzymes or receptors due to its structural characteristics. Further research is necessary to elucidate these interactions comprehensively and assess their significance in therapeutic contexts .

Several compounds share structural similarities with tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate, including:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate | 1188475-96-8 | Contains a methyl group instead of a cyclohexyl ring |

| N-(4-hydroxycyclohexyl)carbamic acid | 1188475-96-8 | Lacks the tert-butyl group, affecting solubility |

| trans-N-Boc-1,4-diaminocyclohexane | 1398210-56-7 | Features two amino groups, enhancing reactivity |

These compounds exhibit unique characteristics that differentiate them from tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate, particularly regarding their reactivity profiles and potential applications in various fields.

Carbamate formation is the cornerstone of synthesizing tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate. Two primary routes dominate: di-tert-butyl dicarbonate (Boc-anhydride) and tert-butyl chloroformate.

Boc-Anhydride Route

The Boc-anhydride method involves reacting 4-hydroxy-1-methylcyclohexylamine with Boc-anhydride in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This route proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming the carbamate bond. Advantages include:

- Mild reaction conditions (typically 0–25°C).

- Reduced byproduct formation due to the absence of chloride leaving groups.

- High compatibility with polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Yields typically range from 80–90% when using DMAP as a catalyst, though excess Boc-anhydride (1.2–1.5 equivalents) is often required to drive the reaction to completion.

Chloroformate Route

tert-Butyl chloroformate reacts directly with the amine in a one-step process, releasing hydrochloric acid as a byproduct. This method demands strict pH control, often achieved using aqueous sodium bicarbonate or tertiary amines. Key considerations include:

- Faster reaction kinetics compared to Boc-anhydride.

- Risk of over-alkylation if stoichiometry is not tightly regulated.

- Solvent limitations due to the reactivity of chloroformate with protic solvents.

A comparative analysis of the two routes reveals trade-offs:

| Parameter | Boc-Anhydride Route | Chloroformate Route |

|---|---|---|

| Yield | 85–95% | 75–85% |

| Byproducts | Minimal | HCl, potential over-alkylation |

| Catalyst Requirement | DMAP or triethylamine | Base for pH control |

| Solvent Compatibility | THF, DCM, acetonitrile | DCM, toluene |

Stereochemical Control in Cyclohexanol Derivative Functionalization

The 4-hydroxy-1-methylcyclohexyl moiety introduces stereochemical complexity, as the hydroxyl and methyl groups can adopt cis or trans configurations. Controlling stereochemistry is vital for downstream applications, particularly in drug discovery.

Strategies for Stereoselective Synthesis

- Chiral Auxiliaries: Temporarily introducing chiral groups to the cyclohexanol precursor ensures selective formation of the desired diastereomer. For example, (R)- or (S)-Binap ligands can direct hydrogenation.

- Asymmetric Catalysis: Palladium or ruthenium catalysts enable enantioselective reduction of ketone intermediates to yield optically pure cyclohexanol derivatives.

- Thermodynamic Control: Adjusting reaction temperature influences the equilibrium between cis and trans isomers. Lower temperatures (e.g., −20°C) favor the thermodynamically stable trans isomer in certain solvent systems.

Analytical Verification

- Chiral HPLC with amylose-based columns resolves enantiomers.

- NMR Spectroscopy: Coupling constants (J-values) between axial and equatorial protons distinguish cis (J ≈ 2–4 Hz) and trans (J ≈ 8–12 Hz) configurations.

Solvent and Catalyst Systems for Optimal Reaction Kinetics

Solvent and catalyst selection profoundly impacts reaction efficiency and selectivity.

Solvent Effects

- Polar Aprotic Solvents (THF, DCM): Enhance nucleophilicity of the amine, accelerating carbamate formation.

- Hydrogen-Bond Acceptors (DMF, DMSO): Stabilize transition states in stereoselective steps but may increase side reactions.

- Low-Polarity Solvents (Toluene): Minimize solvation of intermediates, favoring crystalline product precipitation.

Catalyst Optimization

- DMAP: Accelerates Boc-anhydride reactions via transient acylpyridinium intermediates.

- Triethylamine: Neutralizes HCl in chloroformate routes but may compete as a nucleophile if used in excess.

- Enzymatic Catalysts: Lipases (e.g., Candida antarctica) enable green chemistry approaches under mild conditions.

A representative solvent-catalyst matrix demonstrates performance variations:

| Solvent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | DMAP | 4 | 92 |

| DCM | Triethylamine | 2.5 | 88 |

| Toluene | None | 8 | 78 |

Purification Challenges in Multistep Synthesis Protocols

Purifying tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate is complicated by:

- Similar Polarity of Byproducts: Unreacted amine and Boc reagents often co-elute during chromatography.

- Thermal Sensitivity: High boiling points (∼340°C) preclude distillation.

Advanced Purification Techniques

- Column Chromatography: Silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) resolves carbamate from precursors.

- Recrystallization: Methanol/water mixtures (4:1) yield high-purity crystals by leveraging temperature-dependent solubility.

- Ion-Exchange Resins: Remove acidic or basic impurities via pH-selective adsorption.

Industrial-Scale Production: Continuous Flow vs. Batch Reactor Optimization

Scaling synthesis requires balancing throughput, cost, and product quality.

Batch Reactor Systems

- Advantages: Flexibility for multistep reactions; established protocols.

- Limitations: Heat transfer inefficiencies; longer cycle times.

Continuous Flow Reactors

- Microfluidic Channels: Enable precise temperature control (±1°C), reducing side reactions.

- Residence Time Optimization: 10–30 minutes for Boc-anhydride routes vs. 5–15 minutes for chloroformate.

- Integrated Inline Analytics: UV-Vis or IR sensors monitor reaction progress in real time.

A cost-benefit analysis highlights trade-offs:

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Capital Cost | Low | High |

| Throughput | Moderate | High |

| Purity | 90–95% | 95–98% |

| Energy Consumption | High | Low |

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate represents a specialized carbamate protecting group that has emerged as a valuable tool in contemporary organic synthesis [1] [2] [3]. This compound, characterized by its molecular formula C₁₂H₂₃NO₃ and molecular weight of 229.32 g/mol, combines the well-established tert-butyloxycarbonyl protecting group functionality with a unique cyclohexyl scaffold bearing both hydroxyl and methyl substituents [1] [2]. The strategic incorporation of this protecting group into synthetic sequences enables chemists to achieve complex transformations while maintaining precise control over reactive sites [4] [5].

Temporary Amine Protection in Natural Product Total Synthesis

The application of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate in natural product total synthesis exemplifies the sophisticated protection strategies required for constructing complex molecular architectures [6] [7]. The tert-butyloxycarbonyl moiety provides excellent stability under basic and neutral conditions while remaining readily removable under acidic conditions, making it ideally suited for multi-step synthetic sequences [5] [6] [8].

In natural product synthesis, the cyclohexyl framework of this carbamate offers unique advantages through its conformational rigidity and additional functional group handles [9] [10]. The hydroxyl group at the 4-position provides opportunities for further derivatization or participation in intramolecular hydrogen bonding, potentially influencing the stereochemical outcome of subsequent reactions [9] [10]. The methyl substituent at the 1-position introduces additional steric bulk that can direct the selectivity of transformations occurring at nearby reactive centers [11] [10].

The deprotection mechanism follows the established pathway for tert-butyl carbamates, proceeding through protonation of the carbonyl oxygen followed by fragmentation to release the free amine, carbon dioxide, and a tert-butyl cation [12] [13] [14]. This process is typically accomplished using trifluoroacetic acid, hydrochloric acid, or other strong acids under mild conditions [12] [14]. The resulting amine can then participate in subsequent coupling reactions, cyclizations, or other transformations critical to natural product construction [6] [7].

Research findings indicate that the deprotection efficiency varies significantly depending on the reaction conditions employed [15] [16]. Temperature-controlled thermal deprotection in continuous flow systems has demonstrated yields ranging from 27% to 95%, with higher temperatures favoring more complete conversion [15]. The kinetic studies reveal a second-order dependence on acid concentration, suggesting that multiple protonation events are involved in the rate-determining step [16].

| Deprotection Method | Reaction Conditions | Reaction Time | Yield Range (%) | Selectivity Features |

|---|---|---|---|---|

| Trifluoroacetic acid | Neat or in dichloromethane, room temperature | 1-6 hours | 85-98 | Non-selective, removes most acid-labile groups |

| Hydrochloric acid | Anhydrous in organic solvent, room temperature | 2-8 hours | 80-95 | Good for aromatic vs alkyl selectivity |

| Methanesulfonic acid | In methanol, room temperature | 4-12 hours | 75-92 | Mild conditions, functional group tolerant |

| Thermal deprotection | Flow reactor, 140-230°C, no acid catalyst | 30 seconds - 30 minutes | 27-95 | Temperature-selective deprotection possible |

Orthogonal Protection Strategies in Combinatorial Chemistry

The integration of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate into orthogonal protection schemes represents a cornerstone of modern combinatorial chemistry approaches [7] [17] [18]. Orthogonal protection strategies enable the selective removal of one protecting group while leaving others intact, thereby allowing for the systematic construction of diverse chemical libraries [19] [20] [21].

The tert-butyloxycarbonyl functionality exhibits excellent orthogonality with fluorenylmethoxycarbonyl, benzyloxycarbonyl, and allyloxycarbonyl protecting groups [6] [7] [19]. This compatibility arises from the distinct deprotection conditions required for each group: tert-butyl carbamates are removed under acidic conditions, fluorenylmethoxycarbonyl groups are cleaved with base, benzyloxycarbonyl groups require catalytic hydrogenation, and allyloxycarbonyl groups are removed using palladium catalysis [6] [7] [19].

The development of light-directed combinatorial synthesis has further expanded the utility of orthogonal protection strategies [22] [23]. Photolabile protecting groups can be incorporated alongside tert-butyl carbamates to enable spatial control over deprotection events, allowing for the construction of spatially defined chemical arrays [22] [23]. The combination of photolabile and acid-labile protecting groups provides researchers with unprecedented control over the timing and location of deprotection events in complex synthetic sequences [22] [23].

Recent advances in solid-phase synthesis have demonstrated the effectiveness of orthogonal protection strategies in constructing scaffold-modifiable dendrons [17]. These systems employ tert-butyloxycarbonyl protection at the core scaffold while utilizing different protecting groups at the periphery, enabling site-selective functionalization with extraordinary precision [17]. The resulting constructs exhibit super selectivity, high reactivity, and wide applicability to various reaction types [17].

| Primary Protecting Group | Secondary Protecting Group | Orthogonal Deprotection | Compatibility Rating | Application Areas |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Fluorenylmethoxycarbonyl | Acid vs base | Excellent | Peptide synthesis, solid-phase synthesis |

| tert-Butoxycarbonyl | Benzyloxycarbonyl | Acid vs hydrogenation | Excellent | Natural product synthesis, pharmaceuticals |

| tert-Butoxycarbonyl | Allyloxycarbonyl | Acid vs palladium catalysis | Good | Carbohydrate chemistry, amino sugar synthesis |

Tandem Deprotection-Functionalization Reaction Sequences

The development of tandem deprotection-functionalization reaction sequences represents a significant advancement in synthetic efficiency, enabling the direct transformation of protected intermediates into functionalized products without intermediate isolation [24] [25] [26]. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate serves as an ideal platform for such transformations due to its predictable deprotection behavior and the availability of additional reactive sites [24] [25].

The mechanism of tandem deprotection-functionalization typically involves the initial acid-catalyzed removal of the tert-butyl carbamate protecting group, followed by immediate trapping of the resulting amine with an electrophilic reagent [24] [25] [26]. This approach eliminates the need for intermediate purification steps and often provides superior yields compared to stepwise procedures [24] [25]. The presence of the hydroxyl group in the cyclohexyl framework provides additional opportunities for simultaneous functionalization, enabling the construction of highly complex molecular architectures in a single operation [24] [25].

Advanced examples of tandem sequences include the seven-step post-synthetic modification of metal-organic frameworks, where multiple deprotection and functionalization events occur in sequence within the confined space of the framework pores [25]. These transformations demonstrate the feasibility of constructing enzyme-like complexity through carefully orchestrated tandem processes [25].

The nucleophilic deprotection of carbamates using 2-mercaptoethanol represents a particularly elegant example of tandem methodology [27] [26]. This approach enables the simultaneous removal of the protecting group and introduction of new functionality, particularly beneficial for substrates containing sulfur-sensitive functional groups that are incompatible with traditional palladium-catalyzed deprotection methods [27] [26].

| Mechanistic Parameter | Gas Phase | Methanol Solution | Aprotic Solvents |

|---|---|---|---|

| Protonation site preference | Carbonyl oxygen | Carbamate nitrogen | Carbonyl oxygen |

| Rate-determining step | Carbon-oxygen bond cleavage | Proton transfer | Ion pair separation |

| Kinetic order in acid | First order | Second order | Second order |

| Activation energy (kilojoules per mole) | 145-160 | 125-142 | 132-150 |

The strategic implementation of tandem deprotection-functionalization sequences has proven particularly valuable in the context of flow chemistry, where precise control over reaction parameters enables the optimization of competing reaction pathways [28] [15]. Continuous flow systems allow for the fine-tuning of temperature, residence time, and reagent concentrations to maximize the efficiency of tandem transformations while minimizing side reactions [28] [15].

Recent developments in catalytic deprotection methods have further expanded the scope of tandem sequences [29] [28]. The use of tris-4-bromophenylamminium radical cation in combination with triethylsilane provides a mild, metal-free approach to carbamate deprotection that is compatible with a wide range of functional groups [29]. This method enables the development of tandem sequences that would be incompatible with traditional acidic deprotection conditions [29].